![molecular formula C9H13BO5S B13465302 [4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methylsulfonylethoxy group. The molecular formula of this compound is C9H13BO5S, and it has a molecular weight of 244.07 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing [4-(2-Methylsulfonylethoxy)phenyl]boronic acid is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
-
Williamson Ether Synthesis: The 2-methylsulfonylethoxy group can be introduced through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism .
Industrial Production Methods:
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation: [4-(2-Methylsulfonylethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: This compound can be reduced to form boronic esters or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, this compound is being explored as a potential therapeutic agent for various diseases.
Industry:
Wirkmechanismus
The mechanism of action of [4-(2-Methylsulfonylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various catalytic processes. The boronic acid group interacts with the active sites of enzymes or catalytic centers, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the 2-methylsulfonylethoxy group, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the 2-methylsulfonylethoxy group, leading to different reactivity and applications.
4-(2-Hydroxyethoxy)phenylboronic Acid: Similar structure but with a hydroxyethoxy group, which affects its chemical properties and uses.
Uniqueness:
The presence of the 2-methylsulfonylethoxy group in [4-(2-Methylsulfonylethoxy)phenyl]boronic acid imparts unique chemical properties, such as increased solubility and reactivity, making it more suitable for specific applications in catalysis, drug development, and material science .
Eigenschaften
Molekularformel |
C9H13BO5S |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
[4-(2-methylsulfonylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-16(13,14)7-6-15-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
KSDXMWMYGLRIDO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OCCS(=O)(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


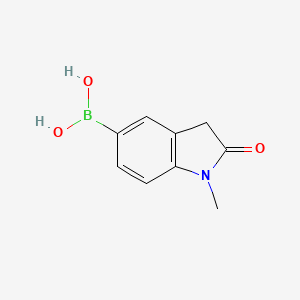
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)


![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)

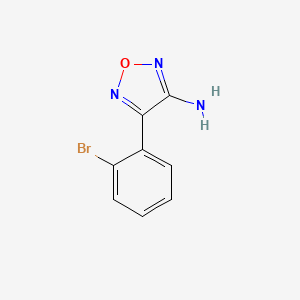
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
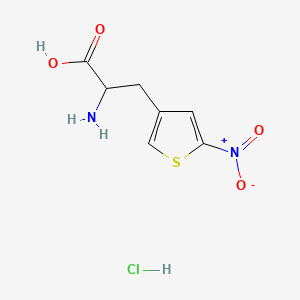
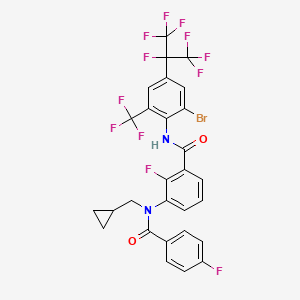
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
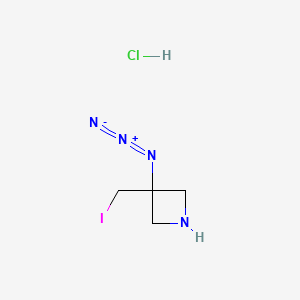
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)

